(2-Bromovinyl)trimethylsilane

Grignard reagent organosilicon synthesis vinyl magnesium bromide

Researchers needing a bifunctional organosilicon reagent for stereoselective cross-coupling often face reagents that lack either a vinyl electrophile or a silyl handle. (2-Bromovinyl)trimethylsilane provides both a reactive vinyl bromide for Suzuki/Stille/Heck couplings and a robust trimethylsilyl group for subsequent transformations. - Reproducible E/Z ratio (85-90% E, 10-15% Z) across batches for process validation. - Eliminates organostannane toxicity (acute toxicity >10× lower than tributyl(vinyl)tin) and purification burdens. - Forms reactive Grignard reagents in THF for direct synthesis of silyl-functionalized acrylic acid derivatives. - Stored at 2-8°C; cold-chain shipped to maintain integrity below the 60°C decomposition threshold.

Molecular Formula C5H11BrSi
Molecular Weight 179.13 g/mol
CAS No. 13682-94-5
Cat. No. B178746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromovinyl)trimethylsilane
CAS13682-94-5
SynonymsSilane, (2-broMoethenyl)triMethyl-
Molecular FormulaC5H11BrSi
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C=CBr
InChIInChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3
InChIKeyFKXCNOSKBLGEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2-Bromovinyl)trimethylsilane


(2-Bromovinyl)trimethylsilane is a bifunctional organosilicon reagent featuring a terminal trimethylsilyl group and a bromovinyl moiety, with the CAS registry numbers 13682-94-5 and 41309-43-7 (E-isomer) [1]. This compound serves as a versatile alkenylsilane cross-coupling agent, enabling the stereoselective construction of carbon-carbon bonds via palladium-catalyzed reactions [2]. The bromovinyl group provides a reactive electrophilic site for nucleophilic attack or transition metal insertion, while the trimethylsilyl moiety imparts stability and can be further functionalized. It readily forms reactive Grignard reagents in tetrahydrofuran, expanding its synthetic utility [3]. Commercial availability is typically at 97–98% purity as a straw-colored liquid, containing approximately 10–15% of the cis-isomer [2].

Bifunctional Cross-Coupling ModuleCombines electrophilic vinyl bromide with a robust trimethylsilyl handle for palladium-catalyzed sequences.
Organometallic Intermediate GenerationReadily forms Grignard reagents in THF, enabling nucleophilic carboxylation pathways inaccessible to non-halogenated analogs.
Stereochemically Defined MixtureSupplied as a consistent 85–90% trans (E) isomer mixture, supporting reproducible stereochemical outcomes in synthesis.

(2-Bromovinyl)trimethylsilane: Substitution Limitations


While numerous vinyl halides and organosilanes exist as alternatives, simple substitution of (2-bromovinyl)trimethylsilane is rarely successful without compromising reaction outcomes. The compound's unique value lies in its combination of a sterically accessible vinyl bromide and a robust trimethylsilyl group, enabling distinct reaction pathways not accessible to its closest analogs. For instance, vinyl bromide (CAS 593-60-2) lacks the silyl handle required for subsequent silicon-based transformations, while vinyltrimethylsilane (CAS 754-05-2) lacks the electrophilic bromine necessary for direct cross-coupling [1]. Similarly, tributyltin-based vinyl reagents introduce significant toxicity and purification burdens that this silane avoids [2]. Even closely related compounds such as (2-chlorovinyl)trimethylsilane exhibit markedly different reactivity profiles in cross-coupling due to the weaker leaving group ability of chloride versus bromide [3]. The following quantitative evidence demonstrates that (2-bromovinyl)trimethylsilane occupies a functionally distinct position within the organosilicon and vinyl halide chemical space, with measurable differences in reactivity, stereochemical control, and thermal behavior that directly impact synthetic planning and procurement decisions.

(2-Bromovinyl)trimethylsilane
vs
Vinyl bromide (CAS 593-60-2)

Lacks the silicon handle required for subsequent silane transformations, making direct functionalization routes incompatible.

(2-Bromovinyl)trimethylsilane
vs
Tributyl(vinyl)tin (CAS 7486-35-3)

Organostannane introduces significant toxicity and purification burdens, complicating standard laboratory waste handling.

(2-Bromovinyl)trimethylsilane
vs
(2-Chlorovinyl)trimethylsilane

Chloride analog exhibits markedly lower reactivity in cross-coupling and higher thermal stability, altering reaction profiles.

(2-Bromovinyl)trimethylsilane: Quantitative Differentiation


Grignard Reagent Formation Capability

(2-Bromovinyl)trimethylsilane readily forms a Grignard reagent in tetrahydrofuran, a reactivity pathway entirely absent in non-halogenated vinylsilanes such as vinyltrimethylsilane (CAS 754-05-2) [1]. This Grignard intermediate reacts with carbon dioxide to yield 3-(trimethylsilyl)acrylic acid, demonstrating a direct route to functionalized silylacrylic acids that is not accessible via the non-halogenated analog [2]. The (1-bromovinyl)trimethylsilane isomer exhibits comparable Grignard-forming behavior, but the 2-bromo positional isomer provides complementary regiochemistry in downstream transformations [2].

Grignard Formation Capability
Head-to-head
Readily forms Grignard reagent in THF
Enables nucleophilic carboxylation pathways completely unavailable with vinyltrimethylsilane.
Reaction with CO2 yields silylacrylic acid derivatives.
Grignard reagent organosilicon synthesis vinyl magnesium bromide carboxylation

Cross-Coupling: Eliminating Organotin Toxicity

(2-Bromovinyl)trimethylsilane serves as an effective alkenylsilane cross-coupling agent in palladium-catalyzed reactions including Suzuki, Stille, and Heck couplings to yield β-substituted vinylsilanes [1]. In direct comparison to tributyl(vinyl)tin (CAS 7486-35-3), the most common Stille coupling alternative, the silane-based reagent eliminates the use of toxic organostannane reagents, thereby reducing purification complexity and mitigating environmental and health hazards [2]. Unlike simple vinyl bromide (CAS 593-60-2), which lacks silicon functionality, this compound installs a trimethylsilyl group that can be subsequently functionalized via established organosilicon chemistry [2].

Cross-Coupling Toxicity
Head-to-head
Non-toxic organosilicon-based coupling agent
Eliminates organostannane toxicity and simplifies purification compared to tributyl(vinyl)tin.
LD50 difference >10-fold; reduced regulatory compliance burden.
palladium catalysis Stille coupling Suzuki coupling vinylsilane synthesis

Thermal Decomposition Profile

(2-Bromovinyl)trimethylsilane undergoes slow thermal decomposition above 60 °C with evolution of ethylene gas [1]. This defined threshold distinguishes it from more thermally robust alternatives such as (2-chlorovinyl)trimethylsilane (analog with Cl substituent), which exhibits higher thermal stability due to the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol for C–Cl vs. ~280 kJ/mol for C–Br) [2]. The lower decomposition temperature of the bromo derivative necessitates controlled storage conditions (2–8 °C recommended) to maintain product integrity during long-term inventory [3].

Thermal Decomposition
Class-level inference
Slow decomposition above 60 °C, releasing ethylene
Thermal sensitivity necessitates cold-chain storage and distinguishes it from the more robust chloro analog.
C–Br bond energy ~280 kJ/mol vs. C–Cl ~397 kJ/mol.
thermal stability storage conditions decomposition temperature ethylene elimination

Consistent E/Z Isomer Ratio

Commercially available (2-bromovinyl)trimethylsilane is supplied as a mixture containing 10–15% of the cis (Z) isomer, with the balance being the trans (E) isomer [1]. This consistent isomeric ratio across commercial batches is critical for stereochemical reproducibility in cross-coupling reactions where the E/Z configuration of the vinyl silane influences the stereochemical outcome of the coupled product. In contrast, alternative reagents such as (E)-2-bromo-1-isopropoxy-1-methylvinyltrimethylsilane (a substituted analog) introduce additional stereochemical complexity due to the presence of multiple stereogenic centers and variable isomeric purity [2].

E/Z Isomer Ratio
Supporting evidence
10–15% cis (Z) isomer, 85–90% trans (E) isomer
Consistent batch-to-batch stereochemical composition supports reproducible cross-coupling outcomes.
Defined ratio vs. undefined isomer purity in complex alternatives.
stereochemistry E/Z isomerism batch-to-batch consistency vinylsilane stereoselectivity

Physical Property Benchmarks

The compound exhibits well-defined physical properties that serve as quality control benchmarks: boiling point 50–51 °C at 52 mmHg, density 1.167 g/mL at 25 °C, and refractive index n20/D 1.466 . These values differ measurably from those of the chloro analog, (2-chlorovinyl)trimethylsilane, which exhibits a boiling point of 117–119 °C at atmospheric pressure and density approximately 0.95 g/mL [1]. The substantial boiling point difference (approximately 67 °C differential when adjusted for pressure) provides a clear analytical distinction for incoming material verification.

Physical Property Benchmarks
Cross-study comparable
BP 50–51 °C at 52 mmHg; Density 1.167 g/mL
Substantial BP differential (~67 °C) from chloro analog enables rapid identity confirmation.
Distinct properties reduce risk of misidentification in multi-compound labs.
density boiling point refractive index quality control incoming inspection

(2-Bromovinyl)trimethylsilane: Application Scenarios


Palladium-Catalyzed Vinylsilane Coupling

This scenario leverages the compound's dual functionality as both a vinyl electrophile and a silicon-containing building block. As demonstrated by its classification as an alkenylsilane cross-coupling agent [1], (2-bromovinyl)trimethylsilane participates in Suzuki, Stille, and Heck couplings to install β-substituted vinylsilane motifs. The selection of this reagent over tributyl(vinyl)tin eliminates the toxicity and purification challenges associated with organostannane byproducts, as quantified by the >10-fold reduction in acute toxicity [2]. The resulting β-substituted vinylsilanes serve as versatile intermediates for further silicon-based transformations, including oxidation to carbonyls, protodesilylation, and Hiyama cross-coupling.

Grignard Route to Silylacrylic Acid

This application exploits the unique Grignard-forming capability of the compound that is entirely absent in non-halogenated vinylsilanes [1]. The method involves treatment of (2-bromovinyl)trimethylsilane with magnesium metal in THF to generate the corresponding vinyl Grignard reagent, followed by reaction with carbon dioxide to yield 3-(trimethylsilyl)acrylic acid [2]. This route provides direct access to silyl-functionalized acrylic acid derivatives that are valuable monomers for silicon-containing polymers and intermediates for pharmaceutical synthesis. The procedure avoids multi-step protection/deprotection sequences required when starting from non-halogenated precursors.

Stereoselective Pharmacophore Synthesis

The defined E/Z isomeric composition (10–15% Z isomer, 85–90% E isomer) [1] enables reproducible stereochemical control in the construction of vinylsilane-containing pharmaceutical intermediates. This scenario is particularly relevant in medicinal chemistry programs where the stereochemistry of the vinyl moiety influences target binding. The consistency of isomeric ratio across commercial batches supports process validation efforts, as the stereochemical outcome of downstream cross-coupling reactions can be reliably predicted and controlled. Alternative reagents with undefined or variable isomeric purity introduce uncontrolled variables that complicate regulatory filings and process reproducibility [2].

Inventory Management and Quality Control

This operational scenario addresses procurement and storage decision-making. The compound's thermal decomposition threshold of 60 °C [1] necessitates refrigerated storage (2–8 °C) and cold-chain shipping to maintain product integrity, a requirement that distinguishes it from more thermally robust chloro analogs. The well-defined physical properties—boiling point 50–51 °C at 52 mmHg, density 1.167 g/mL at 25 °C, and refractive index n20/D 1.466 [2]—provide clear quality control benchmarks that differ substantially from the chloro analog (boiling point differential ~67 °C). These distinctions support rapid identity confirmation during incoming inspection and prevent cross-contamination in multi-compound storage environments.

Application
Selection Property
Validation Focus
Palladium-Catalyzed Vinylsilane Coupling
Bifunctional electrophilic/silyl handle
Verify elimination of organotin byproducts; monitor cross-coupling efficiency.
Grignard Route to Silylacrylic Acid
Halide-dependent nucleophilic activation
Validate Grignard reagent formation in THF; confirm CO2 trapping success.
Stereoselective Pharmacophore Synthesis
Consistent E/Z isomeric ratio (10–15% Z)
Check batch-to-batch stereochemical consistency for reproducible process validation.
Thermal Handling & Inventory Management
Decomposition threshold at 60 °C
Maintain 2–8 °C cold-chain shipping; use QC benchmarks for incoming inspection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Bromovinyl)trimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.